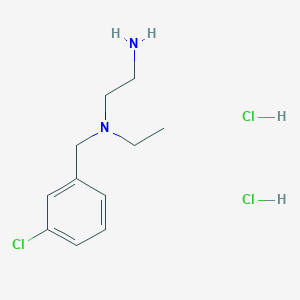

![molecular formula C18H16BrClN2O2S B2722448 2-bromo-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865162-50-1](/img/structure/B2722448.png)

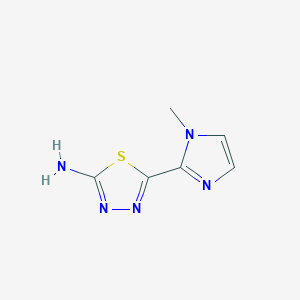

2-bromo-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The specific substitutions on the benzene ring and the amide group suggest that this compound could have unique properties compared to other benzamides.

Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the conjugation of the benzene ring and the amide group. The bromo, chloro, and ethoxyethyl substitutions would add complexity to the structure .Chemical Reactions Analysis

Benzamides can undergo a variety of reactions, including hydrolysis to form benzoic acid and the corresponding amine, and reduction to form the corresponding benzylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the polar amide group and the nonpolar benzene ring, as well as the halogen and ethoxyethyl substitutions .Scientific Research Applications

Synthesis and Characterization

The compound , 2-bromo-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide, is related to various synthesized derivatives that have been explored for their potential in scientific research. Notably, benzothiazole derivatives have been synthesized using methods such as microwave-promoted synthesis, offering cleaner, more efficient, and faster synthesis routes compared to traditional methods. These compounds, including those derived from reactions involving bromoacetone and thioureas, have been characterized by IR, 1HNMR, 13CNMR, mass spectrometry, CHNS elemental analysis, and single-crystal X-ray analysis, underscoring their potential across various scientific fields (Saeed, 2009).

Biological Activities

Benzothiazole derivatives demonstrate a range of biological activities, making them significant in medicinal chemistry. For instance, some derivatives have shown antifungal and antimicrobial properties, indicating their potential as therapeutic agents. Novel (4-oxothiazolidine-2-ylidene)benzamide derivatives synthesized from unsymmetrical thioureas have shown variable and modest activity against investigated strains of bacteria and fungi, suggesting their role in developing new antimicrobial compounds (Hossaini et al., 2017).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of benzothiazole derivatives are explored for applications in photodynamic therapy (PDT). For example, zinc phthalocyanine derivatives substituted with benzothiazole groups have been synthesized and characterized, showing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make such compounds suitable for Type II photosensitizers in PDT, underlining their importance in cancer treatment research (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Benzothiazole derivatives also find applications in materials science, particularly as corrosion inhibitors for metals. Studies on derivatives such as 2-(n-hexylamino)-4-(3′-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine have demonstrated their efficacy in providing stability and higher inhibition efficiencies against steel corrosion, offering insights into the development of more effective corrosion inhibitors (Hu et al., 2016).

Future Directions

properties

IUPAC Name |

2-bromo-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrClN2O2S/c1-2-24-10-9-22-15-8-7-12(20)11-16(15)25-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZBKGBXXWEWQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

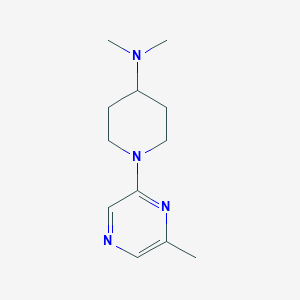

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2722365.png)

![2-((3-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2722368.png)

![methyl 3-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2722371.png)

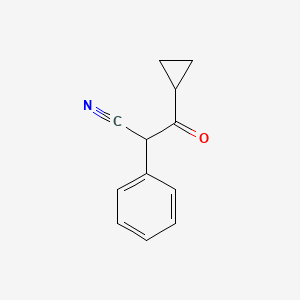

![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2722375.png)

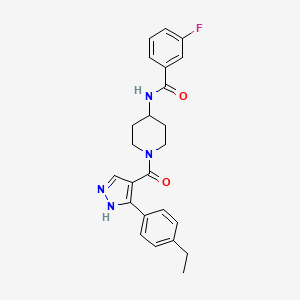

![N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2722376.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline](/img/structure/B2722379.png)